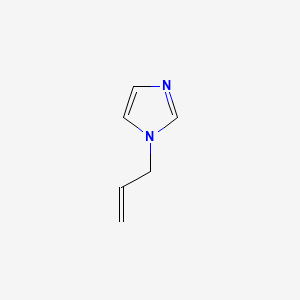

1-Allylimidazole

描述

1-Allylimidazole is an organic compound with the molecular formula C6H8N2. It consists of an imidazole ring substituted with an allyl group at the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including organic synthesis, pharmaceuticals, and materials science .

属性

IUPAC Name |

1-prop-2-enylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-4-8-5-3-7-6-8/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXCHZCQTCBUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185339 | |

| Record name | 1-Allyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Allyl-1H-imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31410-01-2 | |

| Record name | 1-Allylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31410-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031410012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ALLYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Y3FS79AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

General Reaction Mechanism

The synthesis of 1-allylimidazole primarily involves the nucleophilic substitution of imidazole with allyl halides. Imidazole, a five-membered aromatic ring containing two nitrogen atoms, undergoes alkylation at the N1 position due to its inherent basicity and lone pair availability. Allyl bromide (C₃H₅Br) or allyl chloride (C₃H₅Cl) serves as the alkylating agent, with the reaction typically conducted in the presence of a base such as potassium hydroxide (KOH) or sodium hydride (NaH). The base deprotonates imidazole, generating a more nucleophilic imidazolide ion, which subsequently attacks the electrophilic allyl halide (Figure 1).

Figure 1: Proposed mechanism for N-alkylation of imidazole with allyl bromide.

$$

\text{Imidazole} + \text{Base} \rightarrow \text{Imidazolide}^- + \text{BaseH}^+ \

\text{Imidazolide}^- + \text{Allyl-Br} \rightarrow \text{this compound} + \text{Br}^-

$$

Solvent Selection and Temperature Optimization

Non-polar aromatic solvents like toluene are preferred due to their high boiling points (≈110°C) and inertness, which prevent unwanted side reactions. A study demonstrated that heating the reaction mixture to 90°C while gradually adding allyl bromide over 3–4 hours minimized dimerization and quaternary ammonium salt formation, achieving a 76% yield. Elevated temperatures (>115°C) risk decomposition, while temperatures below 75°C prolong reaction times and reduce efficiency.

Table 1: Comparative analysis of solvent and temperature effects on yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 90 | 4 | 76 |

| Xylene | 120 | 3 | 68 |

| DMF | 80 | 6 | 52 |

Stoichiometric Considerations and Base Influence

Molar Ratios and Halide Stoichiometry

The molar ratio of imidazole to allyl halide critically impacts product purity. A slight excess of imidazole (1:0.8–1.0 mol ratio) ensures complete consumption of the alkylating agent, reducing residual halide contamination. For instance, using 1.65 mol of allyl bromide per mole of imidazole yielded 76% this compound, with gas chromatography confirming <2% unreacted starting material.

Role of Bases in Reaction Efficiency

Strong bases like KOH or NaOH facilitate deprotonation but require careful handling due to their hygroscopic nature. The patent US5011934A specifies a 1:1.5 imidazole-to-base ratio to maintain reaction alkalinity without generating excessive salts. Alternative bases such as triethylamine (Et₃N) show lower efficacy, likely due to reduced nucleophilicity of the resulting imidazolide ion.

Purification and Isolation Techniques

Aqueous Workup and Solvent Extraction

Post-reaction mixtures contain inorganic byproducts (e.g., KBr) that are removed via aqueous extraction. The product-rich organic layer (toluene) is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. This method achieves >95% purity, as verified by NMR spectroscopy.

Challenges in Distillation and Crystallization

This compound’s liquid state at room temperature (boiling point: 212–213°C) complicates crystallization, necessitating fractional distillation under vacuum. Impurities such as residual imidazole (melting point: 89–91°C) are separable via low-temperature recrystallization from hexane.

Industrial Scalability and Cost Analysis

Emerging Alternatives and Green Chemistry

Recent studies explore ionic liquid-mediated alkylation to reduce solvent waste, though yields remain suboptimal (≈60%). Photocatalytic methods using visible light are under investigation but lack industrial validation.

化学反应分析

Types of Reactions

1-Allylimidazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Coordination Chemistry: This compound can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as allyl halides and bases like potassium carbonate or sodium hydroxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coordination Chemistry: Transition metal salts, such as manganese(II) nitrate, are used to form coordination complexes.

Major Products Formed

Nucleophilic Substitution: N-substituted imidazole derivatives.

Oxidation: Oxidized imidazole compounds.

Coordination Chemistry: Metal-imidazole complexes, such as manganese(II) this compound complex.

科学研究应用

Medicinal Applications

1. Anticancer Agents

1-Allylimidazole has been investigated for its anticancer properties, particularly in the context of metal complexes. For instance, a study demonstrated that a copper(II) complex with this compound induced G2/M cell cycle arrest and exhibited selective cytotoxicity against A549 lung cancer cells. The mechanism involved apoptosis through the WNT, JAK-STAT, and TGF-β pathways, alongside DNA damage and reactive oxygen species (ROS) production, highlighting its potential as an anti-tumor agent .

2. Antibacterial Activity

Research has shown that this compound can affect bacterial growth and biofilm formation. In a study evaluating nickel(II) complexes with this compound, it was found that these complexes could modulate pyoverdine production in Pseudomonas aeruginosa, indicating their potential as antibacterial agents . The diffusion properties of this compound through biofilms were also analyzed, revealing its ability to penetrate biofilm matrices effectively .

3. Supramolecular Chemistry

The unique structure of this compound allows it to form supramolecular complexes that can enhance drug solubility and bioavailability. These complexes have shown promise in various medicinal applications, including as imaging agents and pathologic probes. The ability of imidazole derivatives to form noncovalent interactions makes them valuable in designing new therapeutic agents .

Table 1: Summary of Anticancer Activity of this compound Complexes

| Complex Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Copper(II) Complex | A549 | Not specified | Induces apoptosis via WNT pathway |

| Nickel(II) Complex | PAO1 | Not specified | Modulates pyoverdine production |

Table 2: Diffusion Coefficients of this compound

| Compound | Diffusion Coefficient (m²/s) |

|---|---|

| This compound | |

| Imidazole-4-acetate |

Case Studies

Case Study 1: Copper(II) Complex with this compound

A study focused on the anticancer properties of a copper(II) complex with this compound found that it significantly inhibited the growth of A549 lung cancer cells through multiple pathways involving apoptosis and cell cycle arrest . This research emphasizes the potential for developing targeted therapies using metal complexes.

Case Study 2: Nickel(II) Complexes

Research involving nickel(II) complexes with this compound highlighted their effects on bacterial behavior, particularly in modulating pyoverdine secretion from Pseudomonas aeruginosa. This indicates their application in tackling bacterial infections and biofilm-related issues .

作用机制

The mechanism of action of 1-Allylimidazole depends on its specific application:

Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes.

Antitumor Activity: In coordination complexes, this compound interacts with DNA and proteins, leading to cytotoxic effects on tumor cells.

Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes that can catalyze various chemical reactions.

相似化合物的比较

1-Allylimidazole can be compared with other imidazole derivatives, such as:

1-Methylimidazole: Similar in structure but with a methyl group instead of an allyl group. It is less reactive in nucleophilic substitution reactions.

1-Benzylimidazole: Contains a benzyl group, making it bulkier and more hydrophobic compared to this compound.

1-Butylimidazole: Has a butyl group, which increases its hydrophobicity and alters its reactivity in chemical reactions.

This compound is unique due to its allyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

生物活性

1-Allylimidazole is an organic compound with the molecular formula CHN. It has gained attention in recent years for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHN

- Molecular Weight : 108.14 g/mol

- Boiling Point : 212-213 °C

- Flash Point : 101 °C

- CAS Number : 31410-01-2

-

Anticancer Activity

Recent studies have demonstrated that this compound, particularly in the form of metal complexes such as copper(II) complexes, exhibits significant anticancer properties. The mechanism involves: -

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies indicate:- Antifungal activity against strains such as Candida albicans, attributed to interactions with proteins involved in cell wall biogenesis and lipid metabolism .

- Limited antibacterial effects; however, some metal complexes derived from this compound have shown potential in this area under specific conditions .

Case Study 1: Anticancer Effects

A study investigating the effects of copper(II) complexes with this compound found that these complexes could significantly inhibit the growth of A549 cancer cells. The research utilized PCR-HRM techniques to analyze DNA interactions and revealed that while copper complexes did not bind directly to DNA, they effectively modulated enzyme activities critical for cancer cell proliferation .

Case Study 2: Antifungal Activity

In another study, the antifungal properties of a cobalt(II) complex with this compound were evaluated. The results indicated that this complex exhibited antifungal effects at non-cytotoxic concentrations for eukaryotic cells. The proposed mechanism involved targeting proteins crucial for fungal survival and metabolism .

Research Findings

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Allylimidazole that influence its reactivity in synthetic chemistry?

- Answer: Key properties include its boiling point (116°C at 16 mmHg), density (1.01 g/cm³), and solubility in polar organic solvents like ethanol or dichloromethane. The allyl group's electron-donating effects enhance nucleophilicity, while the imidazole ring facilitates metal coordination. These properties dictate reaction conditions (e.g., inert atmospheres for air-sensitive reactions) and purification strategies (e.g., distillation under reduced pressure) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Mandatory PPE includes nitrile gloves, chemical goggles, and fume hood use due to its H314 (severe skin corrosion) and H302 (harmful if swallowed) hazards. Spills require neutralization with dilute acetic acid followed by absorption with inert materials. Storage should comply with UN3267 (Category 8, Packing Group II) regulations, ensuring separation from strong acids .

Q. How should researchers characterize the purity of this compound before use in sensitive reactions?

- Answer: Use gas chromatography (GC) with flame ionization detection (FID) to verify purity (>97% as per supplier specifications). Complement with ¹H NMR in CDCl3 to detect allyl group protons (δ 5.1–5.3 ppm) and imidazole protons (δ 6.9–7.7 ppm). Karl Fischer titration can assess water content, critical for moisture-sensitive applications .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound-containing coordination polymers for crystallographic studies?

- Answer: Employ slow evaporation methods at controlled pH (~3) using hydrochloric acid to dissolve Bi₂O₃ and this compound in a 1:2 molar ratio. Heating at 50°C for 1 hour promotes ligand-metal binding, followed by room-temperature crystallization over 10 days. Single-crystal X-ray diffraction (SCXRD) requires block crystals >0.2 mm in size, with data refined using SHELXL .

Q. What methodological approaches resolve discrepancies in spectroscopic data of this compound derivatives?

- Answer: Cross-validate ¹H/¹³C NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling between allyl and imidazole protons. Address solvent-induced shifts by repeating experiments in deuterated DMSO and CDCl3. For ambiguous results, combine DFT calculations (B3LYP/6-311++G(d,p)) with UV-Vis spectroscopy to correlate theoretical and experimental electronic transitions .

Q. How to design a study evaluating this compound’s catalytic potential in asymmetric organic reactions?

- Answer: Apply the FINER framework:

- Feasible: Use kinetic studies under argon with Schlenk-line techniques.

- Novel: Compare catalytic efficiency with non-allylated imidazole analogs.

- Ethical: Minimize waste via atom-economical reactions.

- Relevant: Target understudied C-H activation pathways for pharmaceutical intermediates. Include enantiomeric excess (ee) measurements via chiral HPLC .

Q. What strategies mitigate challenges in computational modeling of this compound’s electronic structure?

- Answer: Address conjugation and rotational barriers using hybrid DFT functionals (e.g., ωB97X-D3) with dispersion corrections. Validate with X-ray photoelectron spectroscopy (XPS) for nitrogen binding energies and AIM analysis for electron density topology. Benchmark against crystallographic data (e.g., bond lengths from SCXRD) to refine basis set selection .

Q. How can researchers ensure reproducibility in synthesizing this compound-based ionic liquids?

- Answer: Document reaction parameters rigorously:

- Stoichiometry: Use calibrated balances (±0.1 mg precision).

- Temperature control: Report heating/cooling rates (±1°C).

- Characterization: Provide NMR raw data (FID files) and crystallographic CIFs in supplementary materials. Follow Beilstein Journal guidelines to avoid redundant data in main texts .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

Table 2: Common Analytical Techniques for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。